molecular formula C9H17NOS B13330673 (1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol

(1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol

Katalognummer: B13330673
Molekulargewicht: 187.30 g/mol
InChI-Schlüssel: ZBZRUYKTOBXGQF-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol is a chiral compound that features a cyclohexane ring substituted with a thietan-3-ylamino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and thietane.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with thietane in the presence of a suitable catalyst to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the cyclohexane ring or the thietan-3-ylamino group.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups to the amino group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol can be used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits pharmacological activity.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific receptor or enzyme, thereby modulating a biological pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-(Aminocyclohexyl)cyclohexanol: Similar structure but lacks the thietan-3-yl group.

    (1R,2R)-2-(Thietan-3-ylamino)cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

(1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol is unique due to the presence of both the thietan-3-ylamino group and the cyclohexane ring, which may confer specific chemical and biological properties not found in similar compounds.

Eigenschaften

Molekularformel

C9H17NOS

Molekulargewicht

187.30 g/mol

IUPAC-Name

(1R,2R)-2-(thietan-3-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H17NOS/c11-9-4-2-1-3-8(9)10-7-5-12-6-7/h7-11H,1-6H2/t8-,9-/m1/s1

InChI-Schlüssel

ZBZRUYKTOBXGQF-RKDXNWHRSA-N

Isomerische SMILES

C1CC[C@H]([C@@H](C1)NC2CSC2)O

Kanonische SMILES

C1CCC(C(C1)NC2CSC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.